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Compound of Interest

Compound Name: chd-5

Cat. No.: B606638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of

Chromodomain Helicase DNA Binding Protein 5 (CHD5) mRNA expression using real-time

quantitative polymerase chain reaction (qPCR). CHD5 is a tumor suppressor gene frequently

downregulated in various cancers, making the quantification of its mRNA levels a critical tool in

cancer research and the development of therapeutic interventions.

Introduction to CHD5 and its Role in Cancer
Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the chromodomain

helicase DNA-binding protein family, which is involved in chromatin remodeling and

transcriptional regulation. As a tumor suppressor, CHD5 is crucial in controlling cell proliferation

and differentiation. Its expression is often silenced in a variety of cancers, including

neuroblastoma, breast cancer, and hepatocellular carcinoma, through genetic deletions or

epigenetic mechanisms like promoter hypermethylation. The quantification of CHD5 mRNA

levels can, therefore, serve as a biomarker and a tool to assess the efficacy of epigenetic

drugs.

Quantitative Data Summary
The following tables summarize quantitative data on CHD5 mRNA expression from published

studies. This data can be used as a reference for expected expression levels in different

biological contexts.
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Table 1: Relative CHD5 mRNA Expression in Hepatocellular Carcinoma (HCC)

Group
Mean Relative
Expression (± SD)

Median Relative
Expression

Range

Healthy Controls 1.82 ± 0.671 1.60 0.80 – 3.80

HCC Patients 0.83 ± 0.405 0.80 0.20 – 1.80

Data adapted from a

study on CHD5 mRNA

expression in HCC

patients versus

healthy controls.

Expression levels

were significantly

lower in HCC patients

(P < 0.001).[1]

Table 2: Relative CHD5 mRNA Expression in Breast Cancer Cell Lines
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Cell Line
Relative CHD5 mRNA Expression
(CHD5/GAPDH)

Human Mammary Epithelial Cells (HMEC) 1.0 (Normalized Control)

Breast Cancer Cell Line 1 Lower than HMEC

Breast Cancer Cell Line 2 Lower than HMEC

Breast Cancer Cell Line 3 Lower than HMEC

Breast Cancer Cell Line 4 Lower than HMEC

Breast Cancer Cell Line 5 Lower than HMEC

Breast Cancer Cell Line 6 Lower than HMEC

Data from a study showing down-regulation of

CHD5 mRNA in breast cancer cell lines

compared to normal human mammary epithelial

cells.[2]

Experimental Protocols
This section provides detailed protocols for the quantification of CHD5 mRNA levels, from

sample preparation to data analysis.

Total RNA Extraction
This protocol is for the extraction of total RNA from cultured mammalian cells or tissues.

Materials:

TRIzol™ Reagent or similar lysis reagent

Chloroform

Isopropyl alcohol

75% Ethanol (in RNase-free water)
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RNase-free water

RNase-free microcentrifuge tubes

Microcentrifuge

Protocol:

Sample Lysis:

For cell monolayers: Add 1 mL of TRIzol™ Reagent directly to a 3.5 cm diameter culture

dish, and pass the cell lysate several times through a pipette.

For tissues: Homogenize tissue samples in 1 mL of TRIzol™ Reagent per 50-100 mg of

tissue using a homogenizer.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.

RNA remains exclusively in the aqueous phase.

RNA Precipitation:

Transfer the aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent

used for the initial homogenization.

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10

minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of
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the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will

decrease its solubility.

Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times

through a pipette tip.

Incubate in a water bath at 55-60°C for 10-15 minutes.

Quantification and Quality Control:

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is considered pure.

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an

Agilent Bioanalyzer.

Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total

RNA.

Materials:

Total RNA (1 µg)

Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
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dNTP Mix (10 mM)

Random Primers or Oligo(dT) primers

RNase Inhibitor

5X Reaction Buffer

RNase-free water

Thermal cycler

Protocol:

Prepare the RNA/Primer Mixture:

In a sterile, RNase-free PCR tube, combine:

Total RNA: 1 µg

Random Primers or Oligo(dT): 1 µL

dNTP Mix (10 mM): 1 µL

RNase-free water: to a final volume of 13 µL

Denaturation:

Gently mix and briefly centrifuge.

Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

Prepare the Reverse Transcription Master Mix:

In a separate tube, prepare the following master mix for each reaction:

5X Reaction Buffer: 4 µL

RNase Inhibitor: 1 µL
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Reverse Transcriptase: 1 µL

RNase-free water: 1 µL

Combine and Incubate:

Add 7 µL of the master mix to the RNA/primer mixture for a total volume of 20 µL.

Mix gently by pipetting up and down.

Incubate the reaction in a thermal cycler with the following program:

25°C for 10 minutes (for random primers)

50°C for 50 minutes

70°C for 15 minutes to inactivate the enzyme.

Store cDNA:

The resulting cDNA can be stored at -20°C for future use.

Quantitative PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR assay to quantify CHD5 mRNA

levels.

Materials:

cDNA template (diluted 1:10)

SYBR Green qPCR Master Mix (2X)

Forward and Reverse primers for CHD5 and a reference gene (e.g., GAPDH) (10 µM each)

Nuclease-free water

qPCR-compatible plates/tubes
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Real-time PCR detection system (e.g., ABI 7500)

Primer Sequences:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')

CHD5 TACAGGTTGTGGTGCATCAG CGCTGCTTGAGGAGTTCAG

GAPDH
CATGAGAAGTATGACAACAG

CC

GGGGTGCTAAGCAGTTGGT

G

Primer sequences are from a

study on CHD5 in

hepatocellular carcinoma.[1]

qPCR Reaction Setup (20 µL total volume):

Component Volume (µL) Final Concentration

SYBR Green Master Mix (2X) 10 1X

Forward Primer (10 µM) 0.8 400 nM

Reverse Primer (10 µM) 0.8 400 nM

cDNA Template 2 -

Nuclease-free water 6.4 -

Thermal Cycling Conditions:
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Stage Temperature (°C) Time Cycles

Initial Denaturation 95 10 minutes 1

Denaturation 95 15 seconds 40

Annealing/Extension 60 1 minute

Melt Curve 95 15 seconds 1

60 15 seconds

95 15 seconds

Data Analysis: The relative expression of CHD5 mRNA can be calculated using the 2-ΔΔCt

method, where Ct is the cycle threshold.

Normalize CHD5 Ct values to the reference gene (GAPDH): ΔCt = Ct(CHD5) - Ct(GAPDH)

Normalize the ΔCt of the test sample to the ΔCt of a control or calibrator sample: ΔΔCt =

ΔCt(test sample) - ΔCt(calibrator sample)

Calculate the fold change in expression: Fold Change = 2-ΔΔCt
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Caption: Workflow for CHD5 mRNA quantification.
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Caption: CHD5 tumor suppressor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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